5-Chloro-4-fluoroindoline hydrochloride
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Overview
Description
5-Chloro-4-fluoroindoline hydrochloride is a chemical compound with the molecular formula C8H7ClFN·HCl. It is a derivative of indoline, a bicyclic heterocycle that contains both a benzene ring and a pyrrole ring. The presence of chlorine and fluorine atoms in the indoline structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoroindoline hydrochloride typically involves the reaction of 5-chloro-4-fluoroindoline with hydrochloric acid. One common method is the microwave-assisted synthesis, which has been shown to be efficient and eco-friendly. This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. The use of solid supports and microwave irradiation can significantly reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoroindoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while substitution reactions can produce a variety of functionalized indoline derivatives .
Scientific Research Applications
5-Chloro-4-fluoroindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroindoline
- 4-Fluoroindoline
- 5-Fluoroindoline
- 4-Chloroindoline
Uniqueness
5-Chloro-4-fluoroindoline hydrochloride is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H8Cl2FN |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7ClFN.ClH/c9-6-1-2-7-5(8(6)10)3-4-11-7;/h1-2,11H,3-4H2;1H |
InChI Key |
ZOOBELAFLMMWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Cl)F.Cl |
Origin of Product |
United States |
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